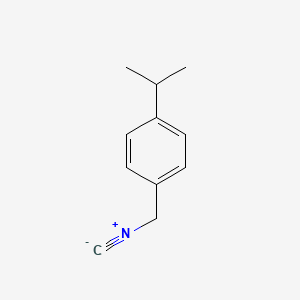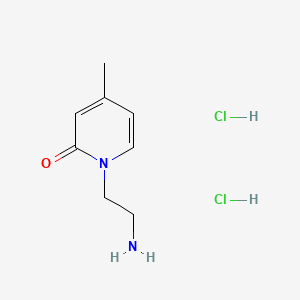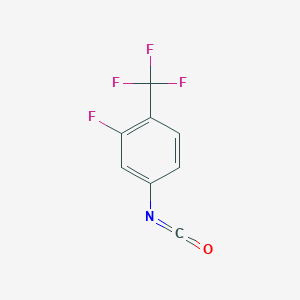
2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3F4NO. It is a fluorinated aromatic isocyanate, characterized by the presence of both fluorine and isocyanate functional groups. This compound is used as a reagent in the synthesis of various nitrogen-containing compounds, particularly those with kinase inhibitory activity .
Preparation Methods
The synthesis of 2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene typically involves the reaction of 2-fluoro-4-nitro-1-(trifluoromethyl)benzene with phosgene. The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form ureas and related compounds.
Addition Reactions: The isocyanate group can participate in addition reactions with alcohols to form carbamates.
The major products formed from these reactions include ureas, carbamates, and other nitrogen-containing compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Scientific Research Applications
2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. In biological systems, its derivatives can inhibit kinase enzymes by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, which can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene include:
1-Fluoro-2-isocyanato-4-(trifluoromethyl)benzene: This compound has a similar structure but with the fluorine and isocyanate groups in different positions.
4-(Trifluoromethyl)phenyl isocyanate: Lacks the fluorine atom but retains the trifluoromethyl and isocyanate groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the properties of its derivatives.
Properties
Molecular Formula |
C8H3F4NO |
|---|---|
Molecular Weight |
205.11 g/mol |
IUPAC Name |
2-fluoro-4-isocyanato-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3F4NO/c9-7-3-5(13-4-14)1-2-6(7)8(10,11)12/h1-3H |
InChI Key |
LZQASWKDHGNIHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


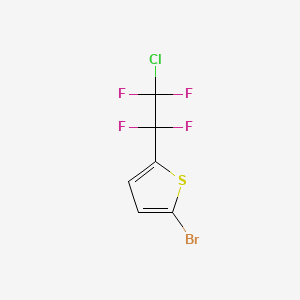


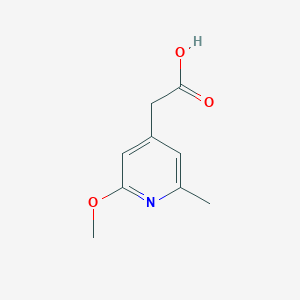
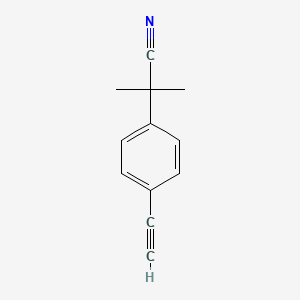


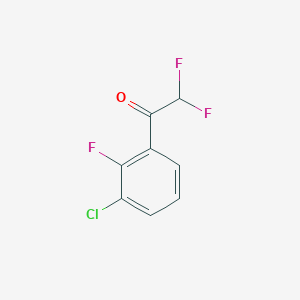
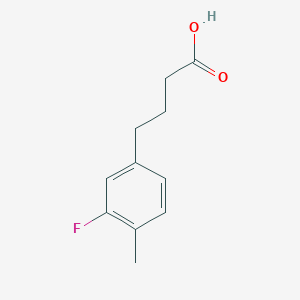

![hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one](/img/structure/B13608815.png)
![tert-butyl N-[(4R)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-yl]carbamate](/img/structure/B13608816.png)
